molecular formula C16H21N3O B2840242 N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide CAS No. 1311828-98-4

N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide

Cat. No. B2840242
CAS RN: 1311828-98-4
M. Wt: 271.364
InChI Key: HVSYXWFFRTXVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide, commonly known as CCPA, is a chemical compound used in scientific research. It belongs to the class of adenosine A1 receptor agonists and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity:

  • N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide derivatives have been explored for their anti-melanoma activities. A study demonstrated that analogues of N-acetyl-4-S-cysteaminylphenol, a biosynthetic intermediate to melanin, exhibited significant cytotoxicity against human melanoma cell lines, suggesting a potential pathway for therapeutic applications (Lant et al., 2001).

Chemical Synthesis Techniques:

  • Research has been conducted on the Michael Reaction for the synthesis of substituted 1,3-Cyclohexadienes, Pyridine-2(1H)-thiones, and Thieno[2,3-d]pyrimidine- 4(3H)-thiones, showcasing the versatility of using cyanoacetamides for creating diverse heterocyclic compounds with potential pharmaceutical relevance (Dyachenko et al., 2004).

Antimicrobial and Anticancer Applications:

  • A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety demonstrated the potential of such compounds for use as antimicrobial agents. The research highlights the importance of integrating cyanoacetamide derivatives for developing new therapeutic agents (Darwish et al., 2014).

Structural and Molecular Docking Analysis:

  • The structural and molecular docking analyses of compounds synthesized from N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have indicated their utility in anticancer drug development. Such studies are crucial for understanding the molecular basis of drug interactions and enhancing the efficacy of therapeutic agents (Sharma et al., 2018).

Anesthetic Properties:

  • Although the specific compound has not been directly associated with anesthetic properties, research on related compounds, such as the use of ketamine in conjunction with other agents for producing surgical depth anesthesia in guinea pigs, illustrates the broader context of how structural analogues can inform the development of anesthetic protocols (Shucard et al., 1975).

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3,4-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12-5-6-14(9-13(12)2)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSYXWFFRTXVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NC2(CCCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide

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